1,9-Pyrazoloanthrone
Overview
Description
Pyrazolanthrone, also known as 1,9-pyrazoloanthrone, is a chemical compound that belongs to the class of organic compounds known as anthracenes. These compounds contain a system of three linearly fused benzene rings. Pyrazolanthrone is a derivative of anthrone and is used in biochemical studies as an inhibitor of c-Jun N-terminal kinases (JNKs) .
Mechanism of Action
Target of Action
1,9-Pyrazoloanthrone, also known as SP600125, primarily targets the c-Jun N-terminal kinases (JNKs) . These kinases are crucial in various cellular processes, including inflammation, apoptosis, and cellular growth .
Mode of Action
SP600125 is an ATP-competitive inhibitor of JNKs . It competes with ATP to inhibit the phosphorylation of c-Jun . This inhibition is dose-dependent and has a >20-fold selectivity over a range of kinases .
Biochemical Pathways
The inhibition of JNKs by SP600125 affects several biochemical pathways. It prevents the activation of inflammatory genes such as COX-2, IL-2, IFNγ, and TNFα . This leads to a reduction in inflammation and other related processes .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of JNKs by SP600125 results in several molecular and cellular effects. It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke . It also inhibits the phosphorylation of c-Jun and the expression of inflammatory genes .
Action Environment
The action of SP600125 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability might be affected by the presence of this solvent . .
Biochemical Analysis
Biochemical Properties
SP600125 is an anthrapyrazolone inhibitor of JNK that competes with ATP to inhibit the phosphorylation of c-Jun . It prevents the activation of inflammatory genes such as COX-2, IL-2, IFN-γ, and TNF-α .
Cellular Effects
In cells, SP600125 dose-dependently inhibits the phosphorylation of c-Jun, the expression of inflammatory genes COX-2, IL-2, IFN-γ, TNF-α, and prevents the activation and differentiation of primary human CD4 cell cultures . It also has a remarkable anticancer potential against undifferentiated thyroid cancer .
Molecular Mechanism
SP600125 is a reversible ATP-competitive inhibitor with >20-fold selectivity vs. a range of kinases and enzymes tested . It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke .
Dosage Effects in Animal Models
In animal studies, SP600125 blocked (bacterial) lipopolysaccharide-induced expression of tumor necrosis factor-alpha and inhibited anti-CD3-induced apoptosis of CD4 (+) CD8 (+) thymocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazolanthrone can be synthesized by the condensation of 2-chloroanthraquinone with anhydrous hydrazine in pyridine at 100°C. The purification process involves converting the product to the N-acetyl derivative, which is then crystallized from acetic acid. The acetyl group is subsequently hydrolyzed with ammonium hydroxide in methanol .
Industrial Production Methods: While specific industrial production methods for pyrazolanthrone are not extensively documented, the synthesis route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Pyrazolanthrone undergoes various chemical reactions, including:
Oxidation: Pyrazolanthrone can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in pyrazolanthrone.
Substitution: Pyrazolanthrone can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different hydro derivatives.
Scientific Research Applications
Pyrazolanthrone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Pyrazolanthrone is employed in biochemical studies to inhibit c-Jun N-terminal kinases (JNKs), which are involved in various cellular processes
Medicine: Derivatives of pyrazolanthrone have been investigated for their potential anticancer properties.
Industry: Pyrazolanthrone and its derivatives are used in the development of dyes and pigments due to their vibrant colors and stability.
Comparison with Similar Compounds
Anthraquinone: Like pyrazolanthrone, anthraquinone is a derivative of anthracene and is used in the production of dyes and pigments.
Pyrazolone: Pyrazolone derivatives are widely used in medicinal chemistry and have various biological activities
Uniqueness: Pyrazolanthrone is unique due to its specific inhibition of c-Jun N-terminal kinases (JNKs), which distinguishes it from other anthracene derivatives. Its ability to modulate key cellular processes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOUJIDANTYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040525 | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-56-6 | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,9-Pyrazoloanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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